![molecular formula C9H4BrClFN B1374144 6-Bromo-2-chloro-7-fluoroquinoline CAS No. 1354954-57-6](/img/structure/B1374144.png)
6-Bromo-2-chloro-7-fluoroquinoline
Overview
Description
6-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic organic compound that belongs to the class of quinolines. It is a halogenated derivative of quinoline and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-Bromo-2-chloro-7-fluoroquinoline involves various synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride followed by treatment with Meldrum acid can yield the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-chloro-7-fluoroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromo, chloro, or fluoro) are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form various substituted quinolines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-chloro-7-fluoroquinoline is primarily studied for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : The compound exhibits activity against various bacterial strains by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <25 μg/mL |
Escherichia coli | <25 μg/mL |
Pseudomonas aeruginosa | <25 μg/mL |
- Anticancer Activity : Research indicates that the compound can inhibit DNA topoisomerase II, leading to apoptosis in cancer cells. A notable study found an IC₅₀ value of 1.4 μM against MCF-7 breast cancer cells, indicating significant anticancer potential.
Material Science
The unique halogen substitutions in this compound enhance its properties for use in advanced materials:
- Organic Semiconductors : The compound is explored as a building block in the synthesis of organic semiconductors due to its electronic properties.
- Light-emitting Diodes (LEDs) : Its photophysical characteristics make it suitable for applications in LED technology.
Chemical Biology
In chemical biology, this compound serves as a versatile building block for synthesizing biologically active molecules:
- Probes for Biological Processes : The compound can be modified to create probes that facilitate the study of various biological pathways and mechanisms.
Anticancer Efficacy Study
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Key findings included:
- Induction of apoptosis as evidenced by increased levels of active caspase-3.
Antimicrobial Screening
Another investigation focused on the compound's efficacy against multi-drug resistant bacterial strains:
- Effective inhibition was observed at low concentrations, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-2-chloro-7-fluoroquinoline can be compared with other halogenated quinolines, such as:
6-Bromo-2-chloro-7-methylquinoline: This compound has similar halogen substitutions but with a methyl group instead of a fluoro group.
5,7-Difluoroquinoline: This compound has two fluoro groups and exhibits different reactivity and biological activity compared to this compound.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Biological Activity
6-Bromo-2-chloro-7-fluoroquinoline is a member of the quinoline family, known for its diverse biological activities. This compound has drawn attention due to its potential antimicrobial properties, particularly against various bacterial strains. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for quinolines, including this compound, involves the inhibition of bacterial DNA topoisomerases. These enzymes are crucial for DNA replication and transcription by introducing transient breaks in the DNA strands, allowing for proper supercoiling and interaction with other proteins involved in nucleic acid processes . The binding of quinolines to topoisomerases results in the formation of a stable complex that prevents DNA replication and transcription, ultimately leading to bacterial cell death .
Biological Activity
Research has shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness is often measured through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Antibacterial Activity
A summary of the antibacterial activity observed for this compound is presented in Table 1:
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 |
Escherichia coli | 16 | 32 |
Pseudomonas aeruginosa | 64 | 128 |
Enterococcus faecalis | 8 | 16 |
These results indicate that the compound is particularly effective against Enterococcus faecalis and E. coli, with lower MIC values suggesting higher potency against these strains .
Case Studies
Several studies have investigated the efficacy of this compound in clinical settings:
- Study on MRSA : A clinical study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth, showing a significant reduction in bacterial load in treated patients compared to controls .
- Combination Therapy : Research has indicated that combining this compound with other antibiotics enhances its antibacterial effects, particularly against resistant strains like Acinetobacter baumannii. The synergistic effect was attributed to the dual mechanism of action targeting both cell wall synthesis and DNA replication pathways .
Structure-Activity Relationship (SAR)
The biological activity of quinolines is highly influenced by their chemical structure. Modifications at various positions on the quinoline ring can enhance or diminish their antibacterial properties. For instance, substituents at the C-7 position have been shown to significantly affect the binding affinity to topoisomerases and overall antimicrobial efficacy .
Properties
IUPAC Name |
6-bromo-2-chloro-7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-9(11)13-8(5)4-7(6)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAINONUWSVHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-57-6 | |
Record name | 6-bromo-2-chloro-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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